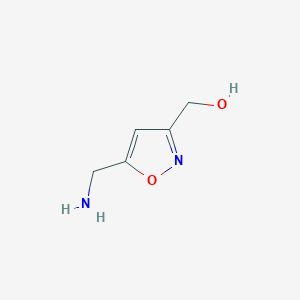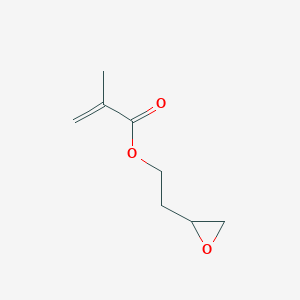
trans-benzyl 5-((benzyloxy)amino)piperidine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
trans-benzyl 5-((benzyloxy)amino)piperidine-2-carboxylate is a chemical compound with the molecular formula C22H26N2O7 and a molecular weight of 430.46 g/mol . It is known for its role as an intermediate in the synthesis of various pharmaceutical compounds, particularly in the production of β-lactamase inhibitors .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of trans-benzyl 5-((benzyloxy)amino)piperidine-2-carboxylate typically involves the protection of the carboxylic acid and oxyamine functions. One common method starts from pyroglutamic acid and involves several steps, including the treatment with a reagent generating hydrochloric acid, followed by the addition of a hydroxylamine derivative . The intermediate compounds are then cyclized and reduced to obtain the final product .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include distillation and solvent exchange to ensure the desired product is obtained in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
trans-benzyl 5-((benzyloxy)amino)piperidine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be used to introduce oxygen-containing functional groups.
Reduction: Commonly used to convert oximes to amines.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions often involve nucleophilic or electrophilic reagents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the oxime group typically yields the corresponding amine .
Applications De Recherche Scientifique
trans-benzyl 5-((benzyloxy)amino)piperidine-2-carboxylate is used in various scientific research applications:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme inhibitors and their mechanisms.
Industry: Used in the production of pharmaceuticals and fine chemicals.
Mécanisme D'action
The mechanism of action of trans-benzyl 5-((benzyloxy)amino)piperidine-2-carboxylate involves its role as an intermediate in the synthesis of β-lactamase inhibitors. These inhibitors work by binding to the active site of β-lactamase enzymes, preventing them from breaking down β-lactam antibiotics . This enhances the efficacy of antibiotics against resistant bacterial strains .
Comparaison Avec Des Composés Similaires
Similar Compounds
Avibactam: Another β-lactamase inhibitor with a similar structure and function.
Clavulanic Acid: A well-known β-lactamase inhibitor used in combination with penicillin antibiotics.
Uniqueness
trans-benzyl 5-((benzyloxy)amino)piperidine-2-carboxylate is unique due to its specific structure, which allows for the synthesis of highly effective β-lactamase inhibitors. Its ability to undergo various chemical reactions also makes it a versatile intermediate in organic synthesis .
Propriétés
Numéro CAS |
1822462-52-1 |
|---|---|
Formule moléculaire |
C20H24N2O3 |
Poids moléculaire |
340.4 g/mol |
Nom IUPAC |
benzyl 5-(phenylmethoxyamino)piperidine-2-carboxylate |
InChI |
InChI=1S/C20H24N2O3/c23-20(24-14-16-7-3-1-4-8-16)19-12-11-18(13-21-19)22-25-15-17-9-5-2-6-10-17/h1-10,18-19,21-22H,11-15H2 |
Clé InChI |
SHMFBKYBBMGQSQ-UHFFFAOYSA-N |
SMILES canonique |
C1CC(NCC1NOCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-(Butylamino)-2-propyl[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B8586402.png)


![4-N-phenylpyrido[4,3-d]pyrimidine-4,7-diamine](/img/structure/B8586439.png)








